molecular formula C7H14ClN B2737413 (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride CAS No. 2402789-50-6

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride

Cat. No.: B2737413
CAS No.: 2402789-50-6
M. Wt: 147.65
InChI Key: IVSFUQXCASICCK-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13N.ClH. It is a hydrochloride salt of (1R)-4-methylcyclohex-3-en-1-amine, which is a chiral amine. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis of this compound typically begins with a suitable starting material such as cyclohexene.

  • Chiral Resolution: The chiral center in the compound is introduced through a chiral resolution process, ensuring the (1R)-configuration.

  • Amination: The cyclohexene derivative undergoes amination to introduce the amine group, resulting in (1R)-4-methylcyclohex-3-en-1-amine.

  • Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using reactors equipped with temperature and pH control systems.

  • Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the amine group or other functional groups present in the compound.

  • Substitution: Substitution reactions can occur at the amine or other positions on the cyclohexene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Various substituted cyclohexenes and amines can be synthesized.

Scientific Research Applications

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.

  • Medicine: It is investigated for its potential therapeutic properties, such as its use in drug discovery and development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to various biological responses.

Comparison with Similar Compounds

(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other cyclohexene derivatives, such as (1S)-4-methylcyclohex-3-en-1-amine;hydrochloride and rac-(1R,6R)-6-methylcyclohex-3-en-1-amine;hydrochloride.

  • Uniqueness: The (1R)-configuration of the compound provides specific stereochemical properties that may influence its reactivity and biological activity.

This detailed article provides an overview of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-4-methylcyclohex-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFUQXCASICCK-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butoxycarbonylamino-4-methylcyclohex-3-ene (0.4 g) in a mixture of anisole (0.4 ml) and dichloromethane (0.8 ml) was added trifluoroacetic acid (1.2 ml) at 0° C. and the mixture was allowed to stir at 0° C. for 1 hour. Evaporation gave a residue, which was taken up into a solution of hydrogen chloride in dioxane (4N, 2 ml). Evaporation under reduced pressure and trituration with diisopropyl ether gave 1-amino-4-methylcyclohex-3-ene hydrochloride, which was used without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

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